

Fmoc-His(Trt)-OH: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
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This technical guide provides an in-depth overview of **Fmoc-His(Trt)-OH** (N α -9-fluorenylmethoxycarbonyl-N τ -trityl-L-histidine), a critical building block for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). This document details its chemical and physical properties, provides comprehensive experimental protocols, and addresses the primary challenges and solutions associated with its use, particularly racemization and side-chain protection.

Core Properties of Fmoc-His(Trt)-OH

Fmoc-His(Trt)-OH is a derivative of the amino acid L-histidine, where the α -amino group is protected by a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, and the imidazole side chain is protected by an acid-labile Trityl (Trt) group.[1] This orthogonal protection scheme makes it highly suitable for Fmoc-based solid-phase peptide synthesis.[2]

Physicochemical Data



Property	Value
Molecular Formula	C40H33N3O4[1]
Molecular Weight	619.71 g/mol [1]
Appearance	White to off-white solid powder[1]
Melting Point	150-155 °C[1]
Optical Activity	[α]20/D +12.5 ± 1.0°, c = 1% in methanol

Solubility Data

Fmoc-His(Trt)-OH exhibits good solubility in many common organic solvents used in peptide synthesis, which is crucial for achieving homogeneous reaction conditions and high coupling efficiency.

Solvent	Solubility	Notes
Dimethylformamide (DMF)	Soluble	Commonly used as the primary solvent in SPPS.
N-Methyl-2-pyrrolidone (NMP)	Soluble	An alternative to DMF.
Dichloromethane (DCM)	Soluble[1]	Often used for resin swelling and washing.
Chloroform	Soluble[1]	
Dimethyl sulfoxide (DMSO)	Soluble[1]	
Acetone	Soluble[1]	
Ethyl Acetate	Soluble[1]	
Ethanol	Poorly soluble[1]	
Water	Slightly soluble[1]	
NMP/DMM Mixture (40/60)	Soluble at 0.1 M	DMM (Dipropyleneglycol dimethylether) is a greener solvent alternative.[3]



Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-His(Trt)-OH is the most commonly utilized histidine derivative in Fmoc-based SPPS.[4] The Trityl group on the imidazole side chain prevents undesirable side reactions during peptide chain elongation.

The Challenge of Racemization

Histidine is one of the amino acids most prone to racemization during peptide coupling.[2] The imidazole ring can act as an intramolecular base, catalyzing the abstraction of the α -proton of the activated amino acid, leading to a loss of stereochemical integrity.[2] The extent of racemization is influenced by factors such as the coupling reagents, activation time, and temperature.

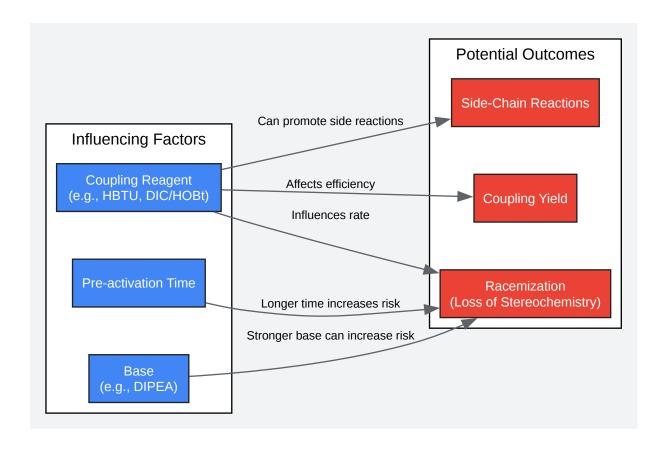
A study comparing different protecting groups and activation conditions revealed the following levels of racemization for histidine derivatives:

Histidine Derivative	Activation Conditions	Pre-activation Time	Racemization Level
Fmoc-His(Trt)-OH	HCTU/6-CI- HOBt/DIPEA	0 min	1.0%
Fmoc-His(Trt)-OH	HCTU/6-CI- HOBt/DIPEA	5 min	7.8%
Fmoc-His(MBom)-OH	HCTU/6-CI- HOBt/DIPEA	5 min	0.3%

Data sourced from a comparative study on histidine racemization.

These data highlight that prolonged pre-activation times significantly increase the risk of racemization with **Fmoc-His(Trt)-OH**. While alternative protecting groups like MBom can reduce racemization, they may be more expensive and introduce other potential side reactions. [2]





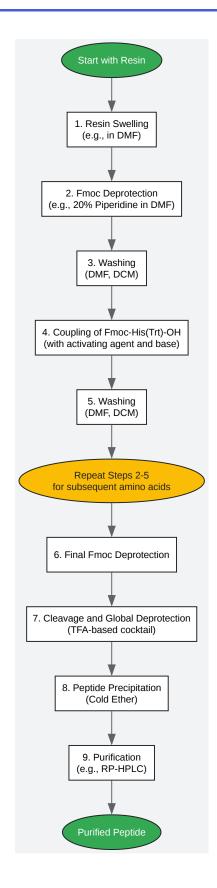
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Caption: Factors influencing racemization and other outcomes in Fmoc-His(Trt)-OH coupling.

Experimental Protocols General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a generalized protocol for the incorporation of **Fmoc-His(Trt)-OH** into a peptide sequence during Fmoc-based SPPS.





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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).



Detailed Protocol for Fmoc-His(Trt)-OH Coupling

This protocol provides a more detailed procedure for the coupling step (Step 4 in the workflow above).

Amino Acid Activation:

- In a separate vessel, dissolve Fmoc-His(Trt)-OH (e.g., 3 equivalents relative to the resin loading), an activating agent such as HBTU (3 equivalents), and a racemization suppressor like HOBt (3 equivalents) in DMF.[5]
- Add a base, typically DIPEA (e.g., 6 equivalents), to the solution to facilitate the activation.
- To minimize racemization, it is often recommended to add the activating agent and the amino acid to the resin in situ without a prolonged pre-activation time.

Coupling Reaction:

- Add the activated Fmoc-His(Trt)-OH solution to the deprotected resin in the reaction vessel.
- Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature with gentle agitation.[5]

Washing:

- Following the coupling reaction, thoroughly wash the resin with DMF to remove any unreacted reagents and soluble byproducts.[5]
- A subsequent wash with DCM can also be performed.

Protocol for Cleavage and Trityl Group Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all sidechain protecting groups. The Trityl group is acid-labile and is removed during this process.

· Preparation of Cleavage Cocktail:

Foundational & Exploratory





- A common cleavage cocktail is Reagent K, which consists of Trifluoroacetic Acid (TFA),
 water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).
- Another widely used cocktail for peptides containing Trt-protected residues is Reagent B:

Trifluoroacetic acid (TFA): 88% (v/v)

■ Phenol: 5% (v/v)

Water: 5% (v/v)

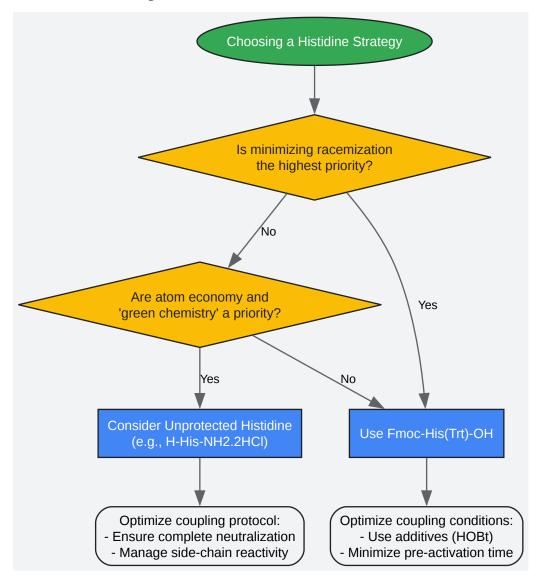
Triisopropylsilane (TIS): 2% (v/v)[6]

- Crucially, scavengers like TIS are essential. During cleavage, the Trityl group is released as a stable trityl cation (Trt+).[7] This cation is highly reactive and can re-attach to nucleophilic residues in the peptide, such as tryptophan or deprotected histidine, if not effectively quenched by scavengers.[7][8]
- Cleavage Procedure:
 - Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
 - Add the freshly prepared cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
 - Gently agitate the mixture at room temperature for 2-3 hours.[7] A color change to yellow or red is often observed due to the release of the trityl cation.[8]
- Peptide Precipitation and Isolation:
 - Filter the cleavage mixture to separate the resin beads, collecting the filtrate which contains the peptide.[9]
 - Wash the resin with a small amount of fresh TFA to ensure complete recovery.
 - Add the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the peptide.[9]
 - Centrifuge the mixture to pellet the precipitated peptide.



- Wash the peptide pellet with cold ether to remove residual scavengers.[9]
- Dry the crude peptide under vacuum.

Decision Pathway for Histidine Protection Strategy



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Caption: Decision pathway for selecting a histidine derivative in peptide synthesis.[5]

Conclusion

Fmoc-His(Trt)-OH is an indispensable reagent in modern peptide synthesis. Its successful application hinges on a thorough understanding of its properties and the careful management



of potential side reactions, most notably racemization. By employing optimized coupling protocols, including the use of additives like HOBt and minimizing pre-activation times, researchers can effectively incorporate histidine into peptide sequences with high fidelity. Furthermore, the use of appropriate scavenger cocktails during the final cleavage step is critical to prevent re-attachment of the trityl cation and ensure the synthesis of a high-purity final product. This guide provides the foundational knowledge and practical protocols to aid scientists in achieving these goals.

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